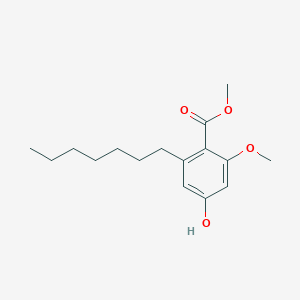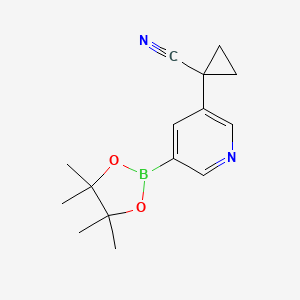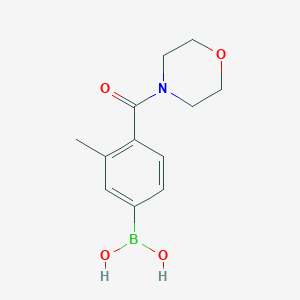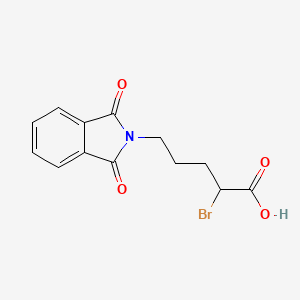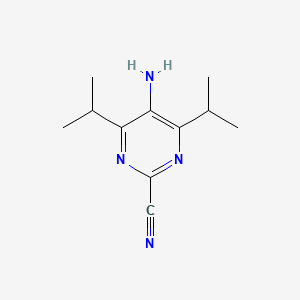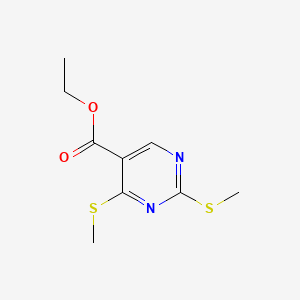
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester is a chemical compound with the molecular formula C9H12N2O2S2 and a molecular weight of 244.33 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with two methylthio groups and an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester typically involves the reaction of 2,4-dimethylthio-5-pyrimidinecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
2,4-Dimethylthio-5-pyrimidinecarboxylic acid+EthanolCatalyst5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methylthio groups and ester functionality allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Pyrimidinecarboxylic acid, 2,4-dimethylthio-: Lacks the ethyl ester group, making it less reactive in certain chemical reactions.
5-Pyrimidinecarboxylic acid, 2,4-bis(ethylthio)-: Contains ethylthio groups instead of methylthio, resulting in different steric and electronic properties.
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, methyl ester: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
5909-25-1 |
|---|---|
Formule moléculaire |
C9H12N2O2S2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
ethyl 2,4-bis(methylsulfanyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O2S2/c1-4-13-8(12)6-5-10-9(15-3)11-7(6)14-2/h5H,4H2,1-3H3 |
Clé InChI |
RSEYGTDJDNSHGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


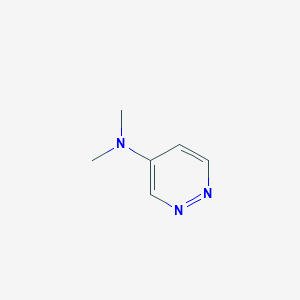
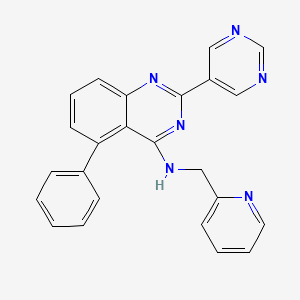
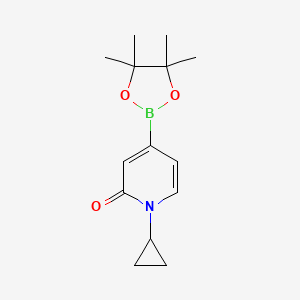
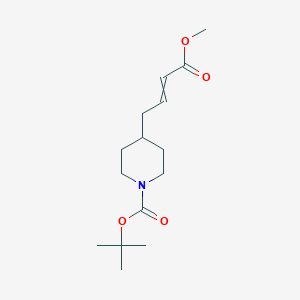
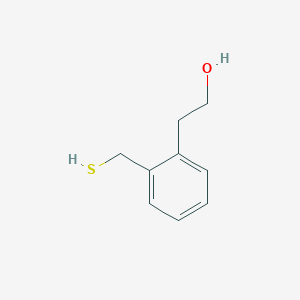
![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)
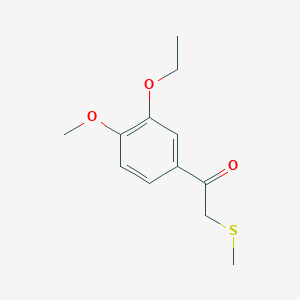

![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)
